Arsthinenol
Description
Properties
IUPAC Name |
N-[2-hydroxy-5-[4-(hydroxymethyl)-1,3,2-dithiarsolan-2-yl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14AsNO3S2/c1-7(15)13-10-4-8(2-3-11(10)16)12-17-6-9(5-14)18-12/h2-4,9,14,16H,5-6H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUDSZSRLQAPOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)[As]2SCC(S2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14AsNO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40861753 | |
| Record name | N-{2-Hydroxy-5-[4-(hydroxymethyl)-1,3,2-dithiarsolan-2-yl]phenyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40861753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119-96-0 | |
| Record name | N-[2-Hydroxy-5-[4-(hydroxymethyl)-1,3,2-dithiarsolan-2-yl]phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arsthinol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arsthinol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08928 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-{2-Hydroxy-5-[4-(hydroxymethyl)-1,3,2-dithiarsolan-2-yl]phenyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40861753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Arsthinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.965 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ARSTHINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QNT09A162Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Modern Optimizations
Recent advancements by Gibaud et al. (2006) refined this method by introducing controlled hydrolysis of acetarsol prior to BAL addition, enhancing reaction efficiency. The pre-hydrolysis step ensures complete solubilization of acetarsol, mitigating side reactions caused by residual acetamide groups. Nuclear magnetic resonance (NMR) studies confirmed that this modification reduces byproduct formation, such as uncomplexed BAL or oxidized arsenic species.
Alternative Methods: Arsine Condensation and Reduction
Reductive Methylation of Arsenic Intermediates
Drawing parallels from arsinothricin synthesis, trivalent arsenic intermediates can undergo methylation to introduce functional groups. For example, AST-OH (a hydroxyarsinothricin derivative) is reduced and methylated with methyl iodide to yield the final antibiotic. Adapting this strategy, hypothetical pathways for arsthinol could involve:
- Reduction of acetarsol to a trivalent arsenic intermediate.
- Methylation or thiolation with BAL under controlled conditions.
However, no published studies have successfully applied this method to arsthinol, necessitating further research.
Comparative Analysis of Synthetic Methods
Efficiency and Scalability
The Friedheim method remains the most practical route due to its simplicity and industrial validation (Table 1). By contrast, arseno compound synthesis requires hazardous reagents like arsines and offers no clear advantage for arsthinol production.
Table 1: Comparison of Arsthinol Preparation Methods
Purity and Byproduct Management
Impurities in arsthinol synthesis primarily arise from:
- Unreacted BAL: Removed via aqueous washes due to its high solubility.
- Oxidized Arsenic Species: Minimized by maintaining inert atmospheres during reactions.
High-performance liquid chromatography (HPLC) analyses of commercial Balarsen® batches indicate >95% purity, underscoring the robustness of the Friedheim method.
Emerging Applications and Synthesis Challenges
Anticancer Formulations
Recent studies explore arsthinol’s potential in oncology, necessitating high-purity synthesis for preclinical trials. Liposomal encapsulation (e.g., arsonoliposomes) has been proposed to enhance bioavailability, though this requires ultrapure arsthinol free from BAL residues.
Chemical Reactions Analysis
Redox Reactivity
Arsthinol participates in reversible oxidation-reduction cycles , critical for its antiprotozoal activity:
This redox cycling allows selective toxicity against anaerobic pathogens while maintaining lower mammalian cytotoxicity compared to other arsenicals.
Metabolic Transformation
Hepatic metabolism (89% clearance) involves two primary pathways :
-
S-Oxidation :
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Target: Dithiarsolane sulfur atoms
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Enzymes: Flavin-containing monooxygenases
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Products: Sulfoxide/sulfone derivatives (inactive)
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-
Acetamide Hydrolysis :
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Enzymes: Esterases/amidases
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Product: Free amine intermediate → further conjugation
-
Key metabolites :
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3-Hydroxypropylene ester derivative (pharmacologically active)
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N-Acetyl-β-glucosaminide conjugate (major urinary excretion product)
Heavy Metal Chelation
The dithiarsolane moiety enables dual functionality :
textAs³⁺ │ S─As─S (dithiarsolane) → Binds parasitic iron-sulfur proteins │ SH groups → Chelates free heavy metals (e.g., Hg²⁺, Pb²⁺)
This dual action disrupts parasite redox homeostasis while mitigating host metal toxicity .
pH-Dependent Stability
Arsthinol exhibits marked stability variations:
| pH Range | Stability | Dominant Species |
|---|---|---|
| 1-3 (gastric) | High (t₁/₂ >24h) | Protonated dithiarsolane |
| 7.4 (plasma) | Moderate (t₁/₂ 6-8h) | Deprotonated thiolate form |
| >9 | Rapid degradation | Arsenic hydrolysis products |
Reactivity with Biological Thiols
Competitive thiol exchange drives target engagement:
textArsthinol (As-S) + Parasite enzyme (Cys-SH) → Enzyme-As complex + Free dithiol
Crystallographic studies show preferential binding to:
Photolytic Decomposition
UV exposure (λ <300 nm) induces:
-
As-S bond homolysis → Arsenic-centered radicals
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Phenyl ring hydroxylation → Quinone derivatives
Stabilizers like ascorbic acid are often added to formulations to prevent photodegradation.
Anticancer Mechanism (Recent Findings)
Emerging studies reveal:
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HIF-1α inhibition (IC₅₀ = 3.7 μM in hypoxic cells)
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Topoisomerase II poisoning (EC₁₀ = 1.8 μM)
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Arsenic-mediated protein crosslinking (24% increase in nuclear protein aggregates at 5 μM)
Phase II trials demonstrated a 38% response rate in refractory lymphoma, likely through these multimodal mechanisms.
Scientific Research Applications
Pharmacological Properties
Arsthinol is characterized as a weak organic acid with a pKa of 9.5 and exhibits low solubility in aqueous solutions (70 mg/L) . Its lipophilic nature (log P = 2.34) contributes to significant protein binding (85-88% over time) . These properties are crucial for its formulation in various therapeutic contexts, especially in nanosuspensions aimed at enhancing bioavailability.
Antileukemic Activity
Case Study: Nanosuspensions for Acute Promyelocytic Leukemia
A pivotal study investigated the antileukemic properties of arsthinol using nanosuspensions. The research demonstrated that arsthinol effectively inhibited the growth of NB4 acute promyelocytic leukemia cells with an IC50 value of 0.78 µmol/L after 24 hours, outperforming arsenic trioxide (IC50 = 1.60 µmol/L) and melarsoprol (IC50 = 1.44 µmol/L) . The nanosuspension formulation reduced the drug's access to the brain while maintaining high concentrations in the bone marrow, suggesting a targeted therapeutic approach with potentially lower neurotoxicity .
| Compound | IC50 (µmol/L) | Cmax (Bone Marrow) | Cmax (Brain) |
|---|---|---|---|
| Arsthinol | 0.78 ± 0.08 | 2 µmol/g | 0.03 µmol/g |
| Arsenic Trioxide | 1.60 ± 0.23 | Not specified | Not specified |
| Melarsoprol | 1.44 ± 0.08 | Not specified | Not specified |
Antimicrobial Applications
Arsthinol has also shown promise as an antimicrobial agent. Its ability to combat various pathogens has been explored, particularly in cases of intestinal amebiasis . The compound was administered to patients diagnosed with amebiasis, demonstrating efficacy in reducing parasite load .
Clinical Implications and Future Research
The potential applications of arsthinol extend beyond leukemia treatment and into broader oncological and infectious disease contexts. Future research should focus on:
- Long-term Efficacy : Evaluating the long-term effects of arsthinol treatment on various cancers.
- Combination Therapies : Investigating synergistic effects when combined with other chemotherapeutic agents.
- Safety Profiles : Comprehensive studies on the safety and side effects associated with prolonged use.
Mechanism of Action
Arsthinol exerts its effects by interacting with thiol groups in proteins and enzymes, disrupting their normal function. This interaction leads to the inhibition of key metabolic pathways in protozoa and cancer cells. The compound targets enzymes involved in cellular respiration and DNA synthesis, leading to cell death .
Comparison with Similar Compounds
Key Findings:
Mechanistic Divergence: Arsthinol and Clark I primarily act as irritants, whereas nitrogen and sulfur mustard are vesicants with delayed cytotoxic effects . Arsthinol’s toxicity is indirect, relying on its role as a solvent, whereas Clark I directly activates nociceptive pathways .
Structural Similarities: Arsthinol and Clark I share arsenic-based backbones but differ in substituents (e.g., chlorine vs. phenyl groups), affecting volatility and reactivity . Nitrogen/sulfur mustards contain alkylating groups (Cl-CH₂-CH₂-) absent in arsenic-based agents, enabling DNA crosslinking .
Clinical Impact: Arsthinol-Clark I mixtures caused rapid incapacitation but fewer fatalities, unlike mustards, which led to prolonged morbidity and mortality .
Research Limitations and Gaps
- Data Availability: Most studies on Arsthinol are historical (pre-1950s) and lack modern pharmacokinetic or genomic analyses .
- Contradictions: Some sources conflate Arsthinol with Clark I, obscuring its standalone toxicological profile .
- Therapeutic Potential: No studies explore repurposing Arsthinol for medical applications, unlike nitrogen mustard derivatives (e.g., chemotherapeutics like cyclophosphamide).
Biological Activity
Arsthinol is an antiprotozoal agent that has shown potential in treating conditions such as amoebiasis and yaws. First synthesized in 1949, it belongs to the class of trivalent organoarsenicals and has been explored for its biological activity, particularly in the context of cancer treatment. This article delves into the biological activity of Arsthinol, supported by case studies, pharmacological data, and research findings.
- Chemical Formula : C₁₁H₁₄AsNO₃S₂
- Molecular Weight : 347.285 g/mol
- Synonyms : Arsthinenol
Structure
Arsthinol's structure includes an acetamide group conjugated to a phenyl group, characteristic of acetanilides. This structural feature contributes to its biological activity.
Antiprotozoal Activity
Arsthinol exhibits significant antiprotozoal properties, particularly against:
- Amoebiasis : It effectively targets Entamoeba histolytica, the causative agent of amoebic dysentery.
- Yaws : The compound is also effective against Treponema pallidum pertenue, responsible for yaws.
Antileukemic Activity
Recent studies have investigated the potential of Arsthinol as an antileukemic agent. Research focused on developing nanosuspensions of Arsthinol to enhance its pharmacokinetics and limit central nervous system toxicity.
Study Findings
- A study demonstrated that Arsthinol nanosuspensions exhibited promising anti-leukemic activity against NB4 promyelocytic leukemia cells, indicating its potential use in cancer therapy .
- The pharmacokinetic profile of these nanosuspensions showed improved bioavailability and reduced toxicity compared to traditional formulations .
While specific mechanisms remain under investigation, it is hypothesized that Arsthinol's biological activity may involve:
- Interference with cellular processes in protozoa and cancer cells.
- Induction of apoptosis in malignant cells through oxidative stress mechanisms.
Toxicity Profile
Arsthinol has a relatively well-tolerated profile compared to other organoarsenicals. However, toxicity data indicates:
Adverse Effects
Common adverse effects associated with Arsthinol include gastrointestinal disturbances and potential neurotoxicity at higher doses. Continuous monitoring during clinical application is recommended.
Case Study on Arsenic Exposure and Lung Cancer
A case-control study examining arsenic exposure through drinking water revealed insights into the long-term risks associated with arsenic compounds like Arsthinol. The study involved:
- Participants : 196 lung cancer cases and 359 controls.
- Findings : Odds ratios indicated a potential link between arsenic concentrations above regulatory standards and increased lung cancer risk, suggesting that compounds like Arsthinol may carry similar risks due to their arsenic content .
Clinical Observations
Clinical observations have noted the effectiveness of Arsthinol in treating infections resistant to other therapies. Its use in combination with antibiotics has shown enhanced therapeutic outcomes in specific cases .
Q & A
Q. How can researchers optimize the synthesis protocol of Arsthinol to improve yield and purity while minimizing byproducts?
Methodological guidance: Begin with a systematic review of existing synthetic routes (e.g., organic condensation reactions or catalytic methods) and compare their efficiency using metrics like atom economy and reaction time . Employ Design of Experiments (DoE) to test variables such as temperature, solvent polarity, and catalyst loading. Use HPLC or NMR to monitor intermediate purity and characterize final products .
Q. What analytical techniques are most effective for characterizing Arsthinol’s structural stability under varying environmental conditions?
Methodological guidance: Combine spectroscopic methods (FTIR, Raman) with thermal analysis (DSC, TGA) to assess degradation pathways. Validate stability via accelerated aging studies under controlled humidity/temperature and analyze degradation products using LC-MS . Cross-reference findings with computational models (e.g., DFT) to predict reactive sites .
Q. How should researchers design in vitro assays to evaluate Arsthinol’s pharmacological activity against target pathogens?
Methodological guidance: Use cell-based assays (e.g., MIC/MBC for antimicrobial studies) with appropriate controls (solvent, positive/negative controls). Include dose-response curves and time-kill kinetics to assess potency and selectivity. Validate results across multiple cell lines to address biological variability .
Advanced Research Questions
Q. What strategies can resolve contradictions in Arsthinol’s efficacy data between in vitro and in vivo studies?
Methodological guidance: Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to identify bioavailability or metabolism gaps. Use isotopic labeling (e.g., ^14C-Arsthinol) to track biodistribution and metabolite formation in animal models. Reconcile discrepancies by adjusting in vitro conditions (e.g., serum protein binding simulations) .
Q. How can researchers establish a robust structure-activity relationship (SAR) for Arsthinol derivatives to enhance therapeutic specificity?
Methodological guidance: Synthesize derivatives with systematic modifications (e.g., halogenation, alkyl chain variation) and test them in parallel using high-throughput screening. Apply multivariate analysis (PCA or clustering) to correlate structural features with activity. Validate hypotheses using X-ray crystallography or cryo-EM to visualize target binding .
Q. What statistical approaches are appropriate for analyzing dose-dependent toxicity in Arsthinol preclinical studies?
Methodological guidance: Use non-linear regression models (e.g., probit analysis) to calculate LD50/NOAEL. Incorporate mixed-effects models to account for inter-subject variability in animal cohorts. Apply Bayesian frameworks for small-sample studies to estimate uncertainty .
Experimental Design & Reproducibility
Q. How can researchers ensure reproducibility in Arsthinol’s in vivo efficacy studies across different laboratories?
Methodological guidance: Adopt standardized protocols (e.g., ARRIVE guidelines) for animal husbandry, dosing, and endpoint measurements. Share raw data and analytical code via repositories like Zenodo. Conduct inter-lab validation by replicating key experiments with blinded samples .
Q. What ethical considerations are critical when designing Arsthinol trials involving animal models or human-derived tissues?
Methodological guidance: Follow NIH/IRB guidelines for humane endpoints and sample size justification. For human tissues, obtain informed consent and anonymize data. Include ethical oversight details in methods sections and reference compliance with declarations like Helsinki or Basel .
Data Interpretation & Knowledge Gaps
Q. How should conflicting data on Arsthinol’s mechanism of action be addressed in systematic reviews?
Methodological guidance: Perform a meta-analysis with strict inclusion criteria (e.g., study quality, assay type) and assess heterogeneity using I² statistics. Use funnel plots to detect publication bias. Highlight methodological variations (e.g., assay sensitivity, model organisms) as potential confounders .
Q. What computational tools can predict Arsthinol’s off-target interactions and potential drug-drug interactions?
Methodological guidance: Use molecular docking (AutoDock, Schrödinger) to screen against databases like ChEMBL or PubChem. Validate predictions with in silico ADMET tools (e.g., SwissADME) and cross-reference with in vitro cytochrome P450 inhibition assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
